4-methoxy-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide
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Overview
Description
The description of a chemical compound includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic method for naming chemical substances and describes the precise chemical makeup of the molecule .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Photodynamic Therapy Potential
A study highlights the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating significant potential in photodynamic therapy (PDT) for cancer treatment due to their excellent fluorescence properties and high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers in PDT, indicating a promising application of benzenesulfonamide derivatives in medical treatment and research (Pişkin, Canpolat, & Öztürk, 2020).
Cognitive Enhancement
Another study on SB-399885, a compound structurally related to benzenesulfonamides, demonstrates its role as a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties. This research suggests that benzenesulfonamide derivatives can influence cognitive functions, which may be beneficial in treating disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Cancer Research and Therapy
New 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized and evaluated for their cytotoxic activities, highlighting the potential of benzenesulfonamide derivatives in cancer research and therapy. Some derivatives showed significant cytotoxic activities, which could be crucial for further anti-tumor activity studies, suggesting the importance of these compounds in developing new cancer treatments (Gul et al., 2016).
Crystal Structure Analysis
Research on the crystal structures of benzenesulfonamide derivatives provides insights into their supramolecular architecture, which is essential for understanding their chemical properties and potential applications in various fields, including material science and drug design. This study emphasizes the importance of structural analysis in the development and application of benzenesulfonamide derivatives (Rodrigues et al., 2015).
Vasospasm Prevention
A study on the prevention of subarachnoid hemorrhage-induced cerebral vasospasm indicates the potential therapeutic application of endothelin receptor antagonists, including benzenesulfonamide derivatives. This research suggests that oral administration of such compounds can significantly reduce the magnitude of cerebral constriction, highlighting their importance in treating vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4S/c1-12-10-14(8-9-15(12)25-2)26(23,24)21-11-16(22,17(18,19)20)13-6-4-3-5-7-13/h3-10,21-22H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIUKYWSFQWECM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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